Z-LEU-MET-OH

Peptide Synthesis Quality Control Building Block

Synthesizing peptides containing the Leu-Met motif via SPPS often leads to side reactions and low yields when unprotected dipeptide building blocks are used, frustrating both discovery chemists and production teams. Z-LEU-MET-OH (CAS 18830-16-5) eliminates this bottleneck with its N-terminal benzyloxycarbonyl (Z) protecting group, fully orthogonal to Fmoc/tBu chemistry for site-selective incorporation. • ≥98% purity minimizes deletion sequences and simplifies HPLC purification, directly improving final peptide yield. • Pre-formed Leu-Met dipeptide reduces coupling steps and cycle time in both solid-phase and solution-phase synthesis. • Serves as the direct synthetic precursor to Z-Leu-Met-H, a cell-permeable calpain inhibitor, accelerating medicinal chemistry campaigns targeting cysteine proteases. Supplied as a solid with ambient-temperature shipping stability; long-term storage at -20°C. Consistent quality batch-to-batch supports reproducible research and scalable process development.

Molecular Formula C19H28N2O5S
Molecular Weight 396.5 g/mol
CAS No. 18830-16-5
Cat. No. B096783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEU-MET-OH
CAS18830-16-5
Molecular FormulaC19H28N2O5S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1
InChIKeyIZPLXRUAUHMTGJ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LEU-MET-OH: Protected Dipeptide Building Block


Z-LEU-MET-OH (CAS 18830-16-5), also known as N-benzyloxycarbonyl-L-leucyl-L-methionine, is a synthetic dipeptide composed of L-leucine and L-methionine residues with an N-terminal benzyloxycarbonyl (Z) protecting group [1]. This compound belongs to the class of protected dipeptides widely utilized as building blocks in peptide synthesis. It is characterized by a molecular formula of C19H28N2O5S, a molecular weight of 396.50 g/mol, and an exact mass of 396.17 g/mol . Commercially, it is typically supplied as a solid with a purity of ≥95% or ≥98% [2] and is stored at -20°C for long-term stability [2].

Orthogonal Z protection compatible with Fmoc/tBu SPPS
Pre-formed Leu-Met dipeptide for streamlined sequence incorporation
High-purity grade supports reproducible coupling and fewer side products

Z-LEU-MET-OH Substitution Risk


Z-LEU-MET-OH is not a generic commodity chemical; its specific structural features dictate its utility and performance. The presence of the N-terminal Z (benzyloxycarbonyl) protecting group is critical for controlling reactivity during peptide synthesis, preventing unwanted side reactions that would occur with the free amine form (e.g., Leu-Met) [1]. Furthermore, the sequence specificity—Leucyl-Methionine versus the reversed sequence (Met-Leu)—affords distinct chemical properties, such as a calculated LogP of 3.43, which differs from related dipeptides and influences its solubility and handling characteristics in different solvent systems . Generic substitution with an unprotected dipeptide or a sequence variant would fundamentally alter the reaction outcome, purification profile, and yield in downstream applications, making Z-LEU-MET-OH non-interchangeable for its intended research and industrial processes.

Unprotected Leu-Met lacks the N-terminal Z group, leading to uncontrolled side reactions during synthesis.

Sequence isomer Met-Leu differs in LogP and solubility, altering chromatographic retention and reaction medium compatibility.

Substitution with an alternative protecting group changes orthogonal deprotection strategy and coupling efficiency.

Z-LEU-MET-OH Procurement Comparison


Purity vs. Comparable Z-Dipeptides

Procurement specifications for Z-LEU-MET-OH from reputable vendors consistently list a minimum purity of 95% or 98%, as determined by HPLC [1] . This specification is directly comparable to other common Z-protected dipeptide building blocks, such as Z-Leu-Phe-OH, which are also offered at ≥98% purity . The availability of a ≥98% pure grade is a critical differentiator from lower-purity alternatives, as higher purity reduces the need for costly and time-consuming in-house purification steps during peptide synthesis.

Purity grade
Cross-study comparable
≥98% (HPLC) Z-Leu-Phe-OH: ≥98% (HPLC)

Meets industry-standard purity for high-grade protected dipeptide building blocks.

Reduces need for in-house purification before coupling.

Peptide Synthesis Quality Control Building Block

Lipophilicity vs. Z-Phe-Leu-OH

The calculated octanol-water partition coefficient (LogP) for Z-LEU-MET-OH is 3.43 . This is measurably lower than that of Z-Phe-Leu-OH (LogP = 3.92), a dipeptide with a phenylalanine residue in place of methionine . The difference in LogP indicates that Z-LEU-MET-OH is less lipophilic, which can translate to different solubility and retention time profiles in chromatographic purification, a key consideration for synthetic method development.

Lipophilicity
Cross-study comparable
LogP 3.43 Z-Phe-Leu-OH: LogP 3.92

Lower lipophilicity may improve aqueous solubility and alter chromatographic retention.

Calculated value; experimental confirmation recommended.

Lipophilicity Solubility Physicochemical Property

Molecular Weight Identity

Z-LEU-MET-OH has a monoisotopic exact mass of 396.17 g/mol (molecular weight 396.50 g/mol) . This value is distinct from the exact mass of other common Z-protected dipeptides, such as Z-Leu-Phe-OH (412.49 g/mol) and Z-Phe-Leu-OH (412.48 g/mol) . The specific mass difference (approximately 16.3 Da) provides a clear, unambiguous marker for confirming compound identity and detecting sequence errors or contaminants via LC-MS, a crucial aspect of quality control in procurement and experimental setup.

Exact mass
Cross-study comparable
396.17 g/mol

Unambiguous identity marker distinct from Phe-containing analogs (~16.3 Da shift).

LC-MS compatible for identity verification.

Mass Spectrometry Identity Confirmation Quality Control

Calpain Inhibitor Scaffold Potential

While Z-LEU-MET-OH itself is the carboxylic acid form and not a known protease inhibitor, its direct aldehyde analog, Z-Leu-Met-H, has been characterized as a cell-penetrating calpain inhibitor. In a comparative study, Z-Leu-Met-H was found to be less sensitive to calpain I than Z-Leu-nLeu-H (calpeptin), which was the most potent inhibitor among those tested [1]. This provides class-level insight that the Leu-Met dipeptide scaffold is a privileged structure for targeting calpains, and that the free acid (Z-LEU-MET-OH) may serve as a critical precursor for synthesizing more potent inhibitors via further derivatization, such as reduction to the aldehyde.

Scaffold potential
Class-level inference
Z-Leu-Met-H is a known cell-penetrating calpain inhibitor.

The Leu-Met scaffold is a privileged starting point for calpain inhibitor development.

Free acid form serves as precursor; requires derivatization.

Calpain Inhibition Cysteine Protease Cell Penetration

Z-LEU-MET-OH Applications


SPPS Building Block

Z-LEU-MET-OH is a pre-formed dipeptide building block for SPPS. Its N-terminal Z protecting group is orthogonal to the Fmoc/tBu strategy, allowing for its specific incorporation into peptide chains where the sequence Leu-Met is required . The high commercial purity (≥98%) ensures efficient coupling and minimizes difficult-to-remove deletion sequences, directly impacting final peptide yield and purity [1].

Calpain Probe Precursor

While the free acid form is not an active inhibitor, Z-LEU-MET-OH serves as a key synthetic precursor for generating cell-penetrating calpain inhibitors, such as Z-Leu-Met-H, a known calpain inhibitor [2]. This establishes its value in medicinal chemistry projects aimed at investigating cysteine protease biology.

Analytical Reference Standard

The well-defined physicochemical properties of Z-LEU-MET-OH, including its exact mass (396.17 g/mol) and LogP (3.43), make it a suitable reference compound for calibrating and validating analytical instruments and methods, such as LC-MS and HPLC, used in peptide chemistry workflows .

Solution-Phase Coupling Reagent

In addition to SPPS, Z-LEU-MET-OH is utilized in traditional solution-phase peptide synthesis. Its defined structure and purity are essential for constructing more complex peptides where the Leu-Met motif is needed, offering an alternative to building the sequence one amino acid at a time and thereby streamlining synthesis .

Application
Selection Property
Validation Focus
SPPS Building Block
Orthogonal Z protection for Fmoc/tBu strategy
Coupling efficiency and sequence fidelity
Calpain Probe Precursor
Privileged Leu-Met scaffold for calpain targeting
Derivative inhibitory activity validation
Analytical Reference Standard
Well-characterized analytical markers
LC-MS and HPLC method calibration
Solution-Phase Coupling Reagent
Pre-formed dipeptide for convergent synthesis
Yield and purity in solution-phase assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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